molecular formula C20H20N2O3 B2870809 (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide CAS No. 329726-50-3

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide

Cat. No.: B2870809
CAS No.: 329726-50-3
M. Wt: 336.391
InChI Key: LFEORMWWDIPHLR-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes cyano, ethoxy, and hydroxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylaniline, 3-ethoxy-4-hydroxybenzaldehyde, and malononitrile.

    Knoevenagel Condensation: The first step involves the Knoevenagel condensation between 3-ethoxy-4-hydroxybenzaldehyde and malononitrile in the presence of a base like piperidine to form the intermediate 3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile.

    Amidation: The intermediate is then reacted with 2,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive functional groups.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Lacks the ethoxy group, which may affect its solubility and biological activity.

    (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxy-4-hydroxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.

Uniqueness

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and hydroxy groups on the aromatic ring can influence its solubility, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-19-11-15(6-8-18(19)23)10-16(12-21)20(24)22-17-7-5-13(2)9-14(17)3/h5-11,23H,4H2,1-3H3,(H,22,24)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEORMWWDIPHLR-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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